molecular formula C16H24N6O2 B2940735 3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-90-3

3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2940735
CAS RN: 898412-90-3
M. Wt: 332.408
InChI Key: CDTCJWXZLOZNOA-UHFFFAOYSA-N
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Description

3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a chemical compound that belongs to the family of purine analogs. It has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Synthesis and Biological Activities: The synthesis of novel heterocycles related to 3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has been explored. These compounds were examined for their biological activities, including antitumor properties. A compound closely related to the subject compound showed activity against P 388 leukemia (Ueda et al., 1987).

Reactivity and Synthesis

  • Reactivity Investigation: Research has been conducted on the reactivity of related compounds, examining different methylation processes and their outcomes. This includes the synthesis and characterization of various methylated compounds (Forfar et al., 1998).

Antiviral Activity

  • Nucleoside and Nucleotide Synthesis: The synthesis of nucleosides and nucleotides from related compounds has been studied, exploring their potential antiviral activities. These compounds were tested against various viruses including herpes and parainfluenza, with some showing moderate activity at nontoxic dosage levels (Kim et al., 1978).

Chemical Properties and Synthesis

  • Nitration Studies: Research into the nitration of related triazine derivatives has been conducted, yielding various products depending on the reaction conditions (Bellamy et al., 2003).

Antibacterial Properties

  • Synthesis and Evaluation for Antibacterial Activity: Studies have focused on the design, synthesis, and evaluation of related compounds for antibacterial activity against both Gram-positive and Gram-negative microorganisms (Huang & Lee, 2011).

Structure and Phase State Properties

  • Structural Analysis and Tautomeric Equilibrium: The structure and tautomeric equilibrium of related compounds in different phase states, including the gas phase, have been investigated, providing insights into their chemical properties (Klyuev et al., 1986).

properties

IUPAC Name

3,4,7,9-tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-9(2)7-8-21-15-17-13-12(22(15)11(4)10(3)18-21)14(23)20(6)16(24)19(13)5/h9,11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTCJWXZLOZNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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